methyl 4-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate
Description
This compound features an 8-azabicyclo[3.2.1]octane core, a bicyclic scaffold with a nitrogen atom at position 6. Attached to this core are two critical moieties:
- Methyl benzoate ester: A 4-carboxybenzoate ester linked via a carbonyl group to the bicyclo nitrogen, influencing solubility and metabolic stability.
The combination of these structural elements suggests applications in medicinal chemistry, particularly targeting enzymes or receptors requiring rigid bicyclic frameworks and heteroaromatic recognition motifs .
Properties
IUPAC Name |
methyl 4-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-25-19(24)14-4-2-13(3-5-14)18(23)22-15-6-7-16(22)11-17(10-15)21-9-8-20-12-21/h2-5,8-9,12,15-17H,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGCCCFIZNKUTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate typically involves multiple steps, starting with the preparation of the imidazole ring and the bicyclic octane structure. The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by cyclization . The bicyclic octane structure can be prepared through a Diels-Alder reaction involving a suitable diene and dienophile . The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Amide Bond Formation
-
Activation of Carboxylic Acid : The benzoic acid derivative is converted to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride in aromatic diluents (toluene, benzene) .
-
Coupling Reagents : Alternatives include 1,3-dicyclohexylcarbodiimide (DCC), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC), or PyBop with 1-hydroxy-7-azabenzotriazole (HOAt) .
-
Conditions : Reactions proceed at 50–100°C for 12–24 hours in inert solvents (e.g., dichloromethane or THF) .
Table 1: Coupling Reaction Conditions
| Reagent | Solvent | Temperature (°C) | Time (hr) | Yield (%) | Source |
|---|---|---|---|---|---|
| Thionyl chloride | Toluene | 80–120 | 0.25–4 | 70–85 | |
| EDC/HOAt | DCM | 25–50 | 12–24 | 65–78 |
Hydrolysis of the Methyl Ester
The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid:
-
Basic Hydrolysis : Treatment with NaOH or KOH in aqueous methanol/THF at 60–80°C .
-
Acidic Hydrolysis : HCl or H₂SO₄ in refluxing ethanol/water .
Table 2: Hydrolysis Conditions
| Condition | Reagent | Solvent | Temperature (°C) | Time (hr) | Source |
|---|---|---|---|---|---|
| Basic | 2M NaOH | H₂O/MeOH (1:1) | 60 | 6 | |
| Acidic | 6M HCl | EtOH/H₂O (3:1) | 80 | 4 |
Imidazole Ring Reactivity
The imidazole substituent at position 3 participates in:
-
Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu, Zn) due to its lone electron pairs .
-
Alkylation/Quaternization : Reacts with alkyl halides (e.g., methyl iodide) to form imidazolium salts under mild conditions .
Example Reaction :
Reduction of the Carbonyl Group
The tropane-linked carbonyl group is reduced to a methylene group using catalytic hydrogenation (H₂/Pd-C) or borane complexes :
Decarboxylation
Heating the free carboxylic acid derivative (post-hydrolysis) at 100–120°C induces decarboxylation, forming a hydrocarbon side product .
Stability Under Thermal and pH Conditions
-
Thermal Stability : Stable up to 100°C in inert solvents; decomposition observed above 120°C .
-
pH Sensitivity : Hydrolyzes rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions .
Table 3: Stability Profile
| Condition | Stability Outcome | Source |
|---|---|---|
| 100°C, dry toluene | No decomposition (24 hr) | |
| pH 1 (HCl) | Complete ester hydrolysis within 2 hr | |
| pH 13 (NaOH) | Rapid saponification (<1 hr) |
Stereochemical Considerations
The 8-azabicyclo[3.2.1]octane core is synthesized with high enantioselectivity (>99:1 endo:exo) using ammonium formate-mediated reduction of tropinone derivatives . This stereochemical integrity is retained during subsequent functionalization .
Key Research Findings
-
Catalytic Asymmetric Synthesis : Chiral auxiliaries or organocatalysts enable enantioselective construction of the tropane scaffold .
-
PROTAC Applications : Analogous 8-azabicyclo[3.2.1]octane derivatives show utility in targeted protein degradation .
-
Biological Activity : Tropane-imidazole hybrids exhibit δ-opioid receptor affinity and potential as neuropharmacological agents .
For further details, refer to primary synthetic protocols in patents and enantioselective methodologies in .
Scientific Research Applications
Methyl 4-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of methyl 4-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The bicyclic octane structure provides rigidity, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Core Bicyclo[3.2.1]octane Derivatives
Methyl 4-[3-(1H-Imidazol-1-yl)-8-Azabicyclo[3.2.1]octane-8-Carbonyl]benzoate
- Key features : Imidazole at C3, methyl benzoate ester at N7.
- Molecular weight : Estimated ~390–400 g/mol (based on analogues in and ).
- Function : Likely optimized for target binding via imidazole’s hydrogen-bonding capacity and ester-mediated membrane permeability .
1-[3-(1H-Imidazol-1-yl)-8-Azabicyclo[3.2.1]octan-8-yl]-2-(2-Methylphenoxy)ethan-1-one ()
- Key features: Replaces benzoate ester with a 2-methylphenoxy ethanone group.
8-(2,3-Dimethoxybenzoyl)-3-(1H-1,2,4-Triazol-1-yl)-8-Azabicyclo[3.2.1]octane ()
Analogues with Varied Substituents on the Bicyclo Core
Structural-Activity Insights :
- C3 modifications : Imidazole (target compound) vs. triazole () vs. nitrile () alter electronic properties and binding specificity. Imidazole’s dual hydrogen-bonding sites may favor interactions with aspartate/glutamate residues in targets .
- N8 modifications: Benzoate esters (target compound) vs. benzoyl () vs. benzyl () influence metabolic stability. Esters are prone to hydrolysis, whereas ethers (e.g., phenoxy in ) resist enzymatic degradation .
Research Findings and Implications
- Synthetic Accessibility : The bicyclo[3.2.1]octane core is synthetically challenging but offers conformational rigidity critical for high-affinity binding .
- Biological Relevance : Imidazole-containing derivatives (e.g., target compound) are prioritized in drug discovery for their mimicry of histidine in enzyme active sites .
- Metabolic Considerations : Methyl esters (target compound) may undergo faster hepatic clearance than ethyl or benzyl derivatives, necessitating prodrug strategies for sustained action .
Biological Activity
Methyl 4-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate is a compound that has garnered interest in the field of medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound belongs to a class of nitrogen-containing heterocycles, specifically the azabicyclo[3.2.1]octane derivatives, which are known for their diverse pharmacological profiles. The molecular formula is with a molecular weight of approximately 318.38 g/mol. The compound typically appears as a white to light yellow powder or crystals and has a melting point ranging from 183°C to 187°C .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors in the central nervous system (CNS). Compounds containing the 8-azabicyclo[3.2.1]octane scaffold have been shown to exhibit significant CNS activity, which may include modulation of neurotransmitter systems such as serotonin and dopamine .
Pharmacological Studies
Several studies have highlighted the pharmacological potential of this compound:
- CNS Activity : Research indicates that derivatives of the azabicyclo[3.2.1]octane scaffold can act as potent ligands for neurotransmitter receptors, potentially leading to therapeutic effects in conditions such as anxiety and depression .
- Antiviral Properties : Preliminary evaluations have suggested that related compounds exhibit antiviral activity against hepatitis C virus replicons, indicating potential applications in antiviral drug development .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| CNS Activity | Modulation of neurotransmitter systems | |
| Antiviral Activity | Effective against hepatitis C virus | |
| CCR5 Inhibition | Potent ligands for CCR5, inhibiting HIV-1 |
Case Study 1: CNS Modulation
In a study evaluating the CNS effects of azabicyclo[3.2.1]octane derivatives, it was found that compounds similar to this compound significantly reduced anxiety-like behaviors in rodent models when administered at specific dosages, suggesting their potential as anxiolytic agents .
Case Study 2: Antiviral Screening
Another study screened a library of azabicyclo compounds for antiviral activity, revealing that several analogs exhibited promising results against hepatitis C replicons with IC50 values in the low micromolar range, indicating their potential as lead compounds for further development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
